

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

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Compound of Interest

Compound Name: *5-Fluoro-3-methylpyridin-2-ylamine*

Cat. No.: *B1391064*

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In the landscape of modern medicinal chemistry, certain molecular scaffolds are recognized for their repeated appearance in successful therapeutic agents; the 2-aminopyridine framework is one such "privileged structure."^[1] Its utility is foundational in numerous drug discovery programs.^[1] The strategic incorporation of fluorine into these scaffolds further enhances their value, as fluorine's unique electronic properties can dramatically improve a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.^{[2][3][4]}

This guide provides a comprehensive technical overview of **5-Fluoro-3-methylpyridin-2-ylamine** (CAS No. 886365-56-6), a key heterocyclic building block. We will delve into its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Furthermore, this whitepaper will explore its applications in drug development, drawing parallels with structurally related compounds to illuminate its potential as a valuable intermediate for researchers, scientists, and drug development professionals.^[5]

Physicochemical and Structural Characteristics

5-Fluoro-3-methylpyridin-2-ylamine is a substituted pyridine derivative. Its core structure features an amine group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position. This specific arrangement of functional groups dictates its chemical behavior and potential applications.

Core Properties

A summary of the compound's key physical and chemical properties is presented below.

Property	Value	Source(s)
CAS Number	886365-56-6	[6][7]
Molecular Formula	C ₆ H ₇ FN ₂	[6]
Molecular Weight	126.13 g/mol	[6]
MDL Number	MFCD07375130	[6]
Purity	Typically >95-98%	[6]
Appearance	Solid (form may vary by supplier)	[8]

Chemical Structure

The structural representation of **5-Fluoro-3-methylpyridin-2-ylamine** is crucial for understanding its reactivity and interactions.

Caption: Chemical structure of **5-Fluoro-3-methylpyridin-2-ylamine**.

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of **5-Fluoro-3-methylpyridin-2-ylamine** requires a suite of spectroscopic techniques. While specific spectra are available from commercial suppliers[9], the following section details the expected analytical signatures based on its molecular structure.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. A singlet for the methyl (CH₃) protons, two distinct signals in the aromatic region for the two pyridine ring protons, and a broad singlet for the amine (NH₂) protons which may exchange with D₂O.
- ¹³C NMR (Carbon Nuclear Magnetic resonance):** The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon atom bonded to the

fluorine will exhibit a large coupling constant (1J C-F), a characteristic feature in the spectra of fluorinated compounds.

- IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine group (typically two bands in the $3300\text{--}3500\text{ cm}^{-1}$ region), C-H stretching for the aromatic and methyl groups (around $2900\text{--}3100\text{ cm}^{-1}$), C=C and C=N stretching vibrations for the pyridine ring (in the $1400\text{--}1600\text{ cm}^{-1}$ region), and a strong C-F stretching band (typically in the $1000\text{--}1300\text{ cm}^{-1}$ region).[\[10\]](#)[\[11\]](#)
- MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (126.13 g/mol).

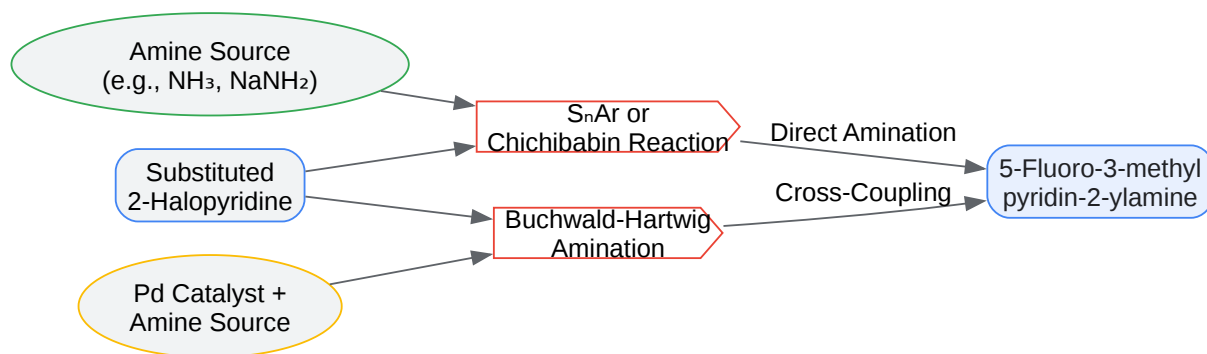
Synthesis and Chemical Reactivity

The synthesis of substituted 2-aminopyridines is a well-established field in organic chemistry, with several robust methods available.[\[1\]](#)

General Synthetic Strategies

The preparation of compounds like **5-Fluoro-3-methylpyridin-2-ylamine** typically involves the introduction of the amine group onto a pre-functionalized pyridine ring. Common strategies include:

- Nucleophilic Aromatic Substitution (S_NAr): Reacting a suitable halopyridine (e.g., a 2-chloropyridine derivative) with an amine source like ammonia or a protected amine equivalent.
- Transition-Metal-Catalyzed Cross-Coupling: Methods like the Buchwald-Hartwig amination allow for the coupling of a halopyridine with an amine in the presence of a palladium catalyst.[\[1\]](#)
- Chichibabin Reaction: Direct amination of the pyridine ring using sodium amide, though this method often lacks regioselectivity and requires harsh conditions.[\[1\]](#)



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Caption: General synthetic pathways to 2-aminopyridine derivatives.

Exemplary Synthesis Protocol (Hypothetical)

The following is a plausible, step-by-step methodology for the synthesis of **5-Fluoro-3-methylpyridin-2-ylamine** via a nucleophilic aromatic substitution pathway. This protocol is for illustrative purposes and must be adapted and optimized under controlled laboratory conditions.

- **Reaction Setup:** To a sealed pressure vessel, add 2-chloro-5-fluoro-3-methylpyridine (1.0 eq), dioxane (solvent), and aqueous ammonia (28-30%, 10-20 eq).
- **Catalysis (Optional but Recommended):** Add a copper(I) catalyst, such as copper(I) oxide (0.05 eq), and a ligand, such as L-proline (0.1 eq), to facilitate the reaction.
- **Heating:** Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield the pure **5-Fluoro-3-methylpyridin-2-ylamine**.

Chemical Reactivity

The reactivity of this molecule is governed by its functional groups:

- **The 2-Amino Group:** The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, increasing the electron density of the pyridine ring and directing electrophilic aromatic substitution to the ortho and para positions.
- **The Pyridine Ring:** The ring can undergo electrophilic substitution, though it is generally less reactive than benzene. The combined directing effects of the activating amino group and the methyl group, countered by the deactivating fluorine, make predicting the exact site of substitution complex.
- **The Fluorine Atom:** The C-F bond is very strong. While typically unreactive, the fluorine can be displaced via nucleophilic aromatic substitution under very harsh conditions.

Applications in Research and Drug Development

The true value of **5-Fluoro-3-methylpyridin-2-ylamine** lies in its application as a versatile building block for the synthesis of more complex, biologically active molecules.[\[12\]](#)

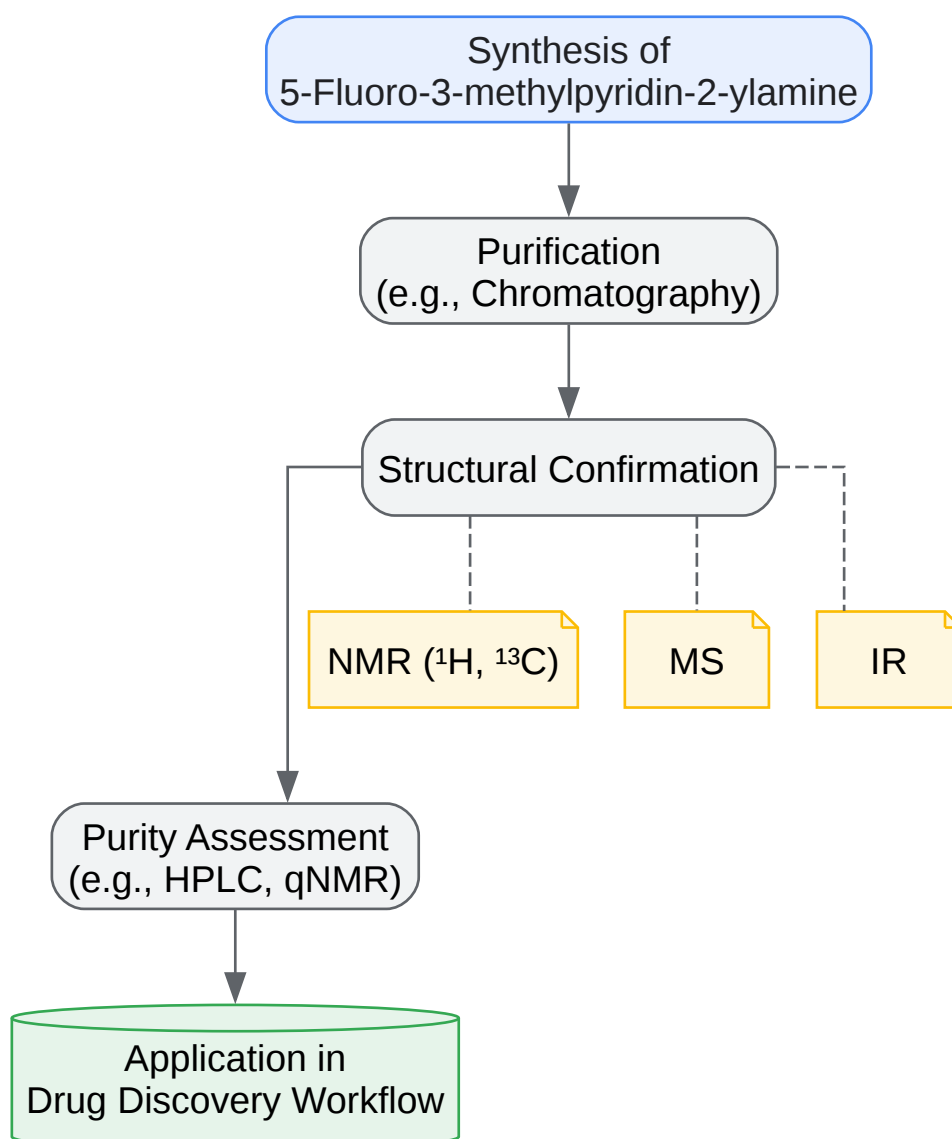
The Role of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom into a drug candidate is a well-established strategy to optimize its properties.[\[13\]](#) Fluorine can:

- **Enhance Metabolic Stability:** The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[\[3\]](#)[\[4\]](#)
- **Increase Binding Affinity:** Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes or receptors.[\[4\]](#)[\[12\]](#)
- **Modulate Lipophilicity and pKa:** The presence of fluorine alters the electronic distribution of the molecule, which can improve membrane permeability and modify the acidity/basicity of nearby functional groups.[\[2\]](#)[\[13\]](#)

A Scaffold for Bioactive Molecules

Substituted aminopyridines are key components in a wide range of pharmaceuticals. For example, they have been investigated as potent inhibitors of enzymes like phosphodiesterase-4 (PDE4).[14] While specific applications for **5-Fluoro-3-methylpyridin-2-ylamine** are proprietary or in early-stage development, its structural analogue, 3-fluoro-5-methylpyridin-4-amine, has been identified as a promising potassium (K^+) channel blocker with potential for use in Positron Emission Tomography (PET) imaging of demyelinated lesions in diseases like multiple sclerosis.[15] This highlights the potential of the fluoro-methyl-aminopyridine scaffold in developing sophisticated diagnostic and therapeutic agents.



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Caption: Workflow for synthesis, characterization, and application.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **5-Fluoro-3-methylpyridin-2-ylamine**. The following information is based on data for structurally similar compounds and should be supplemented by the specific Safety Data Sheet (SDS) provided by the supplier.^{[16][17]}

- **Hazard Identification:** Similar aminopyridines are classified as toxic if swallowed or in contact with skin, and can cause serious skin and eye irritation.^[17]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^{[16][18]}
- **Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.^[18]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.^[19] Keep away from incompatible materials such as strong oxidizing agents and strong acids.
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the material-specific Safety Data Sheet (SDS) before handling this chemical.

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